(2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid
(2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid
Brand Name:
Vulcanchem
CAS No.:
169061-45-4
VCID:
VC20900774
InChI:
InChI=1S/C6H9NO4/c8-2-1-3-4(6(10)11)7-5(3)9/h3-4,8H,1-2H2,(H,7,9)(H,10,11)/t3-,4+/m1/s1
SMILES:
C(CO)C1C(NC1=O)C(=O)O
Molecular Formula:
C6H9NO4
Molecular Weight:
159.14 g/mol
(2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid
CAS No.: 169061-45-4
Cat. No.: VC20900774
Molecular Formula: C6H9NO4
Molecular Weight: 159.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 169061-45-4 |
|---|---|
| Molecular Formula | C6H9NO4 |
| Molecular Weight | 159.14 g/mol |
| IUPAC Name | (2S,3R)-3-(2-hydroxyethyl)-4-oxoazetidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C6H9NO4/c8-2-1-3-4(6(10)11)7-5(3)9/h3-4,8H,1-2H2,(H,7,9)(H,10,11)/t3-,4+/m1/s1 |
| Standard InChI Key | GTNADIRLJUOZRZ-DMTCNVIQSA-N |
| Isomeric SMILES | C(CO)[C@@H]1[C@H](NC1=O)C(=O)O |
| SMILES | C(CO)C1C(NC1=O)C(=O)O |
| Canonical SMILES | C(CO)C1C(NC1=O)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator